N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of the benzothiazole core. The general synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated benzothiazole is reacted with N-(2-diethylaminoethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The chlorine atom on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anti-tubercular agent
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE can be compared with other benzothiazole derivatives, such as:
6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These compounds also exhibit anti-inflammatory and analgesic activities.
Benzothiazole-based anti-tubercular compounds: These compounds have shown potent inhibitory activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHFUXNBPGIRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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